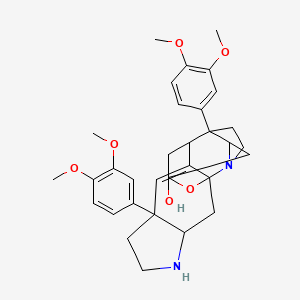

![molecular formula C20H14FN3O2S B2527066 N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-24-2](/img/structure/B2527066.png)

N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, characterization, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

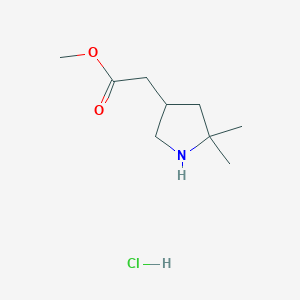

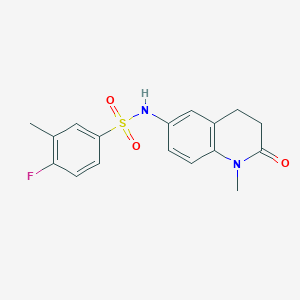

The synthesis of related acetamide derivatives often involves starting materials such as substituted phenols or anilines, which undergo various chemical transformations to introduce the desired functional groups. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves binding studies and the exploration of substituent variability at the 3-position of the acetamide moiety . Similarly, novel acetamides have been synthesized using 3-fluoro-4-cyanophenol as a primary compound, with their structures confirmed by techniques like NMR and IR spectroscopy . These methods could potentially be adapted for the synthesis of "N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide."

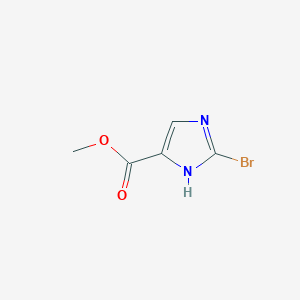

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and sometimes mass spectrometry or elemental analysis. For example, the novel compounds in the provided papers were identified and confirmed using IR and 1H NMR . These techniques would be essential in analyzing the molecular structure of the compound , ensuring the correct placement of substituents and the integrity of the thienopyrimidin moiety.

Chemical Reactions Analysis

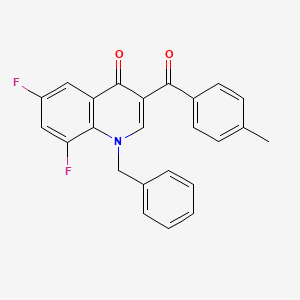

Acetamide derivatives can participate in various chemical reactions, often as ligands or intermediates in the synthesis of more complex molecules. The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been used as a site-selective electrophilic fluorinating agent, demonstrating the potential reactivity of acetamide derivatives in electrophilic substitution reactions . This suggests that "N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" could also exhibit interesting reactivity patterns, especially in the presence of fluorine substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms, particularly fluorine, can significantly affect these properties. For example, the introduction of fluorine atoms has been shown to enhance the herbicidal activity of certain pyrimidinyl phenyl phenoxyacetamide derivatives . This indicates that the physical and chemical properties of "N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" would likely be influenced by its fluorine content and could be tailored for specific biological activities.

Applications De Recherche Scientifique

Pharmacophore Design and Kinase Inhibition

Research into compounds with a similar structure to N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide often focuses on the design of pharmacophores for kinase inhibition. For instance, compounds with pyrimidine scaffolds have been examined for their ability to inhibit p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in inflammatory processes. These inhibitors can bind selectively to the ATP pocket of the kinase, demonstrating the potential for the development of selective and potent therapeutic agents (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).

Fluorinated Pyrimidines in Cancer Therapy

Fluorinated pyrimidines, a category to which the specified compound could theoretically belong given its pyrimidine core and fluorination, are significant in cancer therapy. These compounds, such as 5-Fluorouracil, demonstrate the role of fluorination in modulating the biological activity of pyrimidine analogs, offering insights into their application in personalized medicine. The synthesis, mechanism of action, and potential for targeting RNA- and DNA-modifying enzymes are areas of active research (Gmeiner, W., 2020).

Optoelectronic Materials

Compounds with pyrimidine and thieno[3,2-d]pyrimidin scaffolds are explored for their application in optoelectronic materials. Their incorporation into π-extended conjugated systems, demonstrated through the synthesis of quinazolines and pyrimidine derivatives, shows promise for the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). These materials benefit from the unique electronic properties imparted by the pyrimidine ring and its derivatives (Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018).

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2S/c21-15-8-4-5-9-16(15)23-17(25)10-24-12-22-18-14(11-27-19(18)20(24)26)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBNICXFGDVUOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2526985.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526994.png)

![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2526995.png)

![5-Bromo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2527001.png)